![molecular formula C12H14N4O5 B12606973 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one CAS No. 872578-74-0](/img/structure/B12606973.png)
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one is an organic compound that features a complex structure with multiple functional groups, including an azide, methoxy, nitro, and ketone group
Métodos De Preparación
The synthesis of 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxyacetophenone.
Nitration: The hydroxyl group is nitrated to introduce the nitro group at the ortho position.
Etherification: The hydroxyl group is then etherified with 3-bromopropyl azide to introduce the azidopropoxy group.
Final Product: The resulting compound is this compound.
The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide, depending on the specific step.
Análisis De Reacciones Químicas
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, copper sulfate, sodium ascorbate, and potassium permanganate. The major products formed from these reactions include amino derivatives, triazole derivatives, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group, for example, can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one can be compared with similar compounds such as:
4-Hydroxy-3-methoxyacetophenone: The starting material for its synthesis, which lacks the azide and nitro groups.
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: A related compound that lacks the azidopropoxy group.
1-(4-Methoxy-2-nitrophenyl)ethanone: Another related compound that lacks both the azidopropoxy and hydroxy groups.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propiedades
Número CAS |
872578-74-0 |
|---|---|
Fórmula molecular |
C12H14N4O5 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
1-[4-(3-azidopropoxy)-5-methoxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C12H14N4O5/c1-8(17)9-6-11(20-2)12(7-10(9)16(18)19)21-5-3-4-14-15-13/h6-7H,3-5H2,1-2H3 |
Clave InChI |
PLZVFCUQALAXRM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCN=[N+]=[N-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


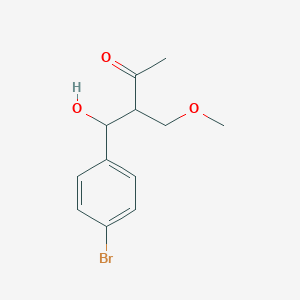
![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
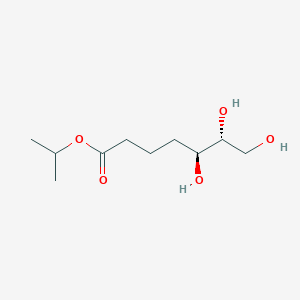
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
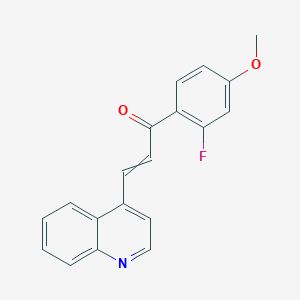

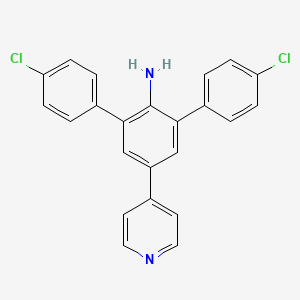
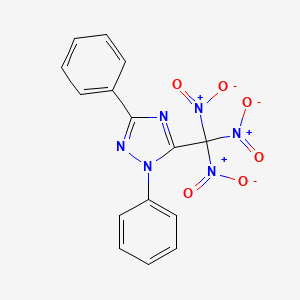
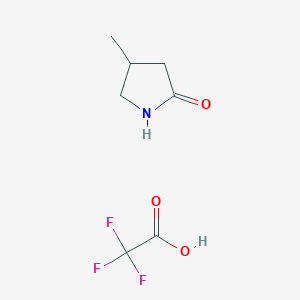
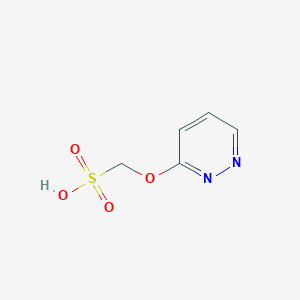
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
